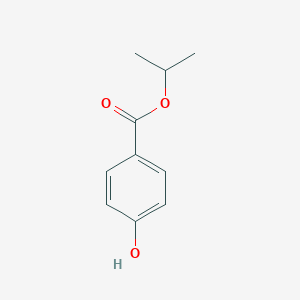

4-Hidroxibenzoato de isopropilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El isopropilparabeno se utiliza ampliamente en la investigación científica debido a sus propiedades conservantes. Sus aplicaciones incluyen:

Mecanismo De Acción

La acción antimicrobiana del isopropilparabeno se debe principalmente a su capacidad para interrumpir los procesos de transporte de membrana en los microorganismos. Inhibe la síntesis de ADN, ARN y enzimas clave como las ATPasas y las fosfotransferasas, lo que lleva a la muerte de las células microbianas . Los objetivos moleculares y las vías exactas implicadas en su acción antimicrobiana aún están bajo investigación.

Análisis Bioquímico

Biochemical Properties

Isopropyl 4-hydroxybenzoate interacts with various enzymes, proteins, and other biomolecules. It is known to have a weak estrogenic effect in vitro test systems . The longer the alkyl chain of the paraben, the greater its endocrine-disrupting and reproductive function effects .

Cellular Effects

Isopropyl 4-hydroxybenzoate can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also known to have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Isopropyl 4-hydroxybenzoate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isopropyl 4-hydroxybenzoate can change over time. It is stable under normal conditions . Under strong acid or strong alkali conditions, it can easily hydrolyze .

Dosage Effects in Animal Models

The effects of Isopropyl 4-hydroxybenzoate can vary with different dosages in animal models

Metabolic Pathways

Isopropyl 4-hydroxybenzoate is involved in various metabolic pathways. It is known to be hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol .

Transport and Distribution

It is soluble in methanol , which suggests that it may be transported and distributed within cells and tissues via passive diffusion or active transport mechanisms.

Métodos De Preparación

El isopropilparabeno se sintetiza mediante la esterificación del ácido p-hidroxibenzoico con isopropanol. La reacción típicamente involucra el uso de un catalizador como el cloruro de tionilo. El proceso comienza con la adición gradual de isopropanol, cloruro de tionilo y ácido p-hidroxibenzoico a bajas temperaturas, seguido de calentar la mezcla de reacción . Los métodos de producción industrial a menudo implican procesos de esterificación similares, asegurando una alta pureza y rendimiento del producto final .

Análisis De Reacciones Químicas

El isopropilparabeno experimenta varias reacciones químicas, que incluyen:

Hidrólisis: En presencia de una base, el isopropilparabeno puede hidrolizarse para formar ácido p-hidroxibenzoico e isopropanol.

Oxidación y reducción: Si bien las reacciones específicas de oxidación y reducción del isopropilparabeno están menos documentadas, es posible que experimente estas reacciones en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen bases para la hidrólisis y varios agentes oxidantes o reductores para reacciones redox. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

El isopropilparabeno es parte de la familia de los parabenos, que incluye compuestos como el metilparabeno, el etilparabeno, el propilparabeno y el butilparabeno . En comparación con sus contrapartes, el isopropilparabeno se usa con menos frecuencia, pero ofrece propiedades conservantes similares. Su singularidad radica en su grupo éster específico, que puede influir en su solubilidad y eficacia antimicrobiana .

Compuestos similares incluyen:

Metilparabeno: Comúnmente utilizado en cosméticos y productos farmacéuticos.

Etilparabeno: Utilizado en alimentos y productos para el cuidado personal.

Propilparabeno: Conocido por sus fuertes propiedades antimicrobianas.

Butilparabeno: A menudo se utiliza en productos cosméticos de gama alta.

Las propiedades específicas del isopropilparabeno lo convierten en un conservante valioso en diversas aplicaciones, asegurando la seguridad y la longevidad del producto.

Actividad Biológica

Isopropyl 4-hydroxybenzoate, commonly known as isopropylparaben, is a member of the paraben family, widely used as a preservative in cosmetics and pharmaceuticals. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article delves into the biological properties, safety assessments, and relevant research findings regarding isopropyl 4-hydroxybenzoate.

- Chemical Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.21 g/mol

- Melting Point : 84-86 °C

- CAS Number : 4191-73-5

Isopropyl 4-hydroxybenzoate acts primarily as an antimicrobial agent, inhibiting the growth of bacteria and fungi. Its effectiveness stems from its ability to disrupt microbial cell membranes and interfere with metabolic processes. Parabens, including isopropylparaben, undergo hydrolysis in the body to yield p-hydroxybenzoic acid, which is rapidly excreted in urine .

Human Health Assessments

The safety of isopropylparaben has been evaluated through various studies:

- Dermal Absorption : Studies indicate that parabens can penetrate the skin, with varying degrees of absorption depending on the formulation and skin condition. In vitro studies showed that 2.0% - 5.8% of un-metabolized methylparaben penetrated human skin within 24 hours .

- Endocrine Disruption Potential : Isopropylparaben has been scrutinized for its potential endocrine-disrupting properties. Although some studies suggest low estrogenic activity, comprehensive assessments have not conclusively linked it to significant endocrine disruption at typical exposure levels .

- Acute Toxicity : Animal studies indicate that high doses of parabens (e.g., >5000 mg/kg) do not result in mortality or significant adverse effects . However, caution is advised due to observed effects at lower doses in specific studies.

Case Study: Metabolism and Excretion

A study on the metabolism of methylparaben (a related compound) demonstrated rapid hydrolysis by human liver microsomes, leading to high plasma concentrations of p-hydroxybenzoic acid . This indicates similar metabolic pathways for isopropylparaben.

Table 1: Summary of Toxicological Data on Parabens

| Compound | LD50 (mg/kg) | Endocrine Activity | Skin Penetration (%) | Hydrolysis Rate |

|---|---|---|---|---|

| Methylparaben | >5000 | Minimal | 2.0 - 5.8 | Rapid |

| Ethylparaben | >5000 | Minimal | Not specified | Rapid |

| Isopropylparaben | Not specified | Low | Not specified | Moderate |

Environmental Impact

Isopropyl 4-hydroxybenzoate's environmental persistence has raised concerns regarding its accumulation in aquatic systems. Studies suggest that parabens can be detected in wastewater and may affect aquatic organisms due to their antimicrobial properties . The biodegradability of parabens varies; while some are readily biodegradable, others may persist longer in the environment.

Propiedades

IUPAC Name |

propan-2-yl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHMMKSPYOOVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052858 | |

| Record name | Isopropylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4191-73-5 | |

| Record name | Isopropylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4191-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-hydroxy-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004191735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6EOX47QK0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.